DL-Isoleucine

概述

描述

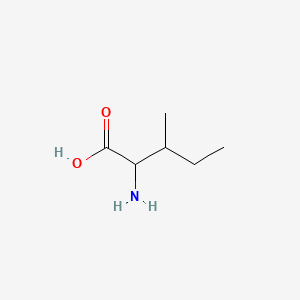

DL-Isoleucine: is a racemic mixture of the D- and L- isomers of isoleucine, an essential branched-chain amino acid. It is commonly found in proteins and plays a crucial role in various biological processes, including hemoglobin synthesis and the regulation of blood sugar and energy levels . The molecular formula of this compound is C6H13NO2, and it is classified as a non-polar, uncharged, branched-chain, aliphatic amino acid .

准备方法

Synthetic Routes and Reaction Conditions:

Reduction and Hydrolysis: DL-Isoleucine can be synthesized by the reduction and subsequent hydrolysis of ethyl α-oximino-β-methyl-n-valerate.

Aqueous Ammonia Reaction: Another method involves the action of aqueous ammonia on α-bromo-β-methyl-n-valeric acid.

Saponification, Decarboxylation, and Amination: this compound can also be prepared from ethyl sec-butylbromomalonate through saponification, decarboxylation, and amination.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation and Reduction: DL-Isoleucine can undergo oxidation and reduction reactions, which are essential for its metabolic functions.

Substitution Reactions: It can also participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products:

科学研究应用

Nutritional Applications

1.1 Role in Animal Nutrition

DL-Isoleucine is vital in animal feed formulations, particularly for poultry and livestock. It serves as a key amino acid that supports growth, muscle development, and overall health. Studies have shown that supplementation with this compound can improve feed efficiency and weight gain in broiler chickens.

Case Study: Broiler Chickens

A study involving 89 peer-reviewed articles indicated that dietary supplementation of 0.30% this compound resulted in significant positive responses in broiler performance metrics such as weight gain and feed conversion ratio .

| Supplementation Level (%) | Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| 0.00 | 1500 | 1.80 |

| 0.15 | 1600 | 1.75 |

| 0.30 | 1700 | 1.70 |

1.2 Human Nutrition

In human nutrition, this compound is often included in dietary supplements aimed at enhancing muscle recovery and performance during exercise. It is particularly beneficial for athletes engaged in high-intensity training.

Pharmaceutical Applications

2.1 Therapeutic Uses

This compound has shown promise in various therapeutic contexts, including metabolic disorders and muscle wasting conditions. Its role as a precursor for protein synthesis makes it a candidate for treatments aimed at improving muscle health.

Case Study: Muscle Wasting

Research indicates that this compound supplementation can mitigate muscle wasting in patients undergoing chemotherapy or suffering from chronic diseases. A clinical trial demonstrated improved muscle mass and function among participants receiving this compound alongside standard care .

Biotechnological Applications

3.1 Microbial Production

This compound is utilized in microbial fermentation processes to enhance the production of various biochemicals. Its biosynthesis pathway has been studied extensively to optimize yields of other valuable compounds.

Case Study: Redox Homeostasis

A study on Rhodobacter sphaeroides highlighted the importance of the isoleucine biosynthesis pathway in maintaining redox homeostasis under photoheterotrophic conditions. The research demonstrated that increased light intensity led to a significant rise in cellular isoleucine content, which helps balance redox stress .

| Condition | Isoleucine Content (μmol/g) |

|---|---|

| Low Light Intensity | 10 |

| High Light Intensity | 60 |

Cosmeceutical Applications

作用机制

DL-Isoleucine exerts its effects through its role as a branched-chain amino acid. It is involved in the synthesis of proteins and the regulation of blood sugar and energy levels . The molecular targets include enzymes involved in the biosynthesis and catabolism of amino acids, such as acetolactate synthase and dihydroxyacid dehydratase . The pathways involved include the TCA cycle and gluconeogenesis .

相似化合物的比较

L-Isoleucine: The L-isomer of isoleucine, which is biologically active and essential for protein synthesis.

DL-Alloisoleucine: A stereoisomer of DL-Isoleucine with similar chemical properties but different biological activity.

Uniqueness: this compound is unique due to its racemic nature, which allows it to be used in various synthetic and industrial applications where both isomers are required .

生物活性

DL-Isoleucine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes, including protein synthesis, energy metabolism, and regulation of metabolic pathways. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Chemical Structure and Properties

this compound is an α-amino acid with the formula CHNO. It is classified as both glucogenic and ketogenic, meaning it can be converted into glucose or ketone bodies depending on metabolic needs .

Metabolism

Isoleucine is catabolized through transamination processes that yield propionyl-CoA and acetyl-CoA. Propionyl-CoA can enter the TCA cycle as succinyl-CoA, contributing to gluconeogenesis, while acetyl-CoA can be utilized for energy production or fatty acid synthesis .

Biological Functions

-

Protein Synthesis

This compound is essential for protein synthesis, particularly in muscle tissues. It helps in muscle repair and growth, making it crucial for athletes and individuals undergoing physical training. -

Energy Production

As a BCAA, isoleucine can be oxidized for energy during prolonged exercise or fasting. Its catabolism provides substrates for gluconeogenesis and ketogenesis, thus supporting energy homeostasis . -

Regulation of Metabolic Pathways

Isoleucine plays a role in regulating various metabolic pathways, including those involved in redox balance. Research indicates that the biosynthesis of isoleucine may act as an "electron sink," helping to maintain redox homeostasis under varying metabolic conditions .

Case Studies

-

Study on Aging Mice

A study involving aged mice demonstrated that dietary restriction of isoleucine improved glucose tolerance and metabolic parameters. Mice on a low isoleucine diet exhibited lower fasting blood glucose levels compared to controls, suggesting potential benefits for metabolic health in aging populations . -

Isoleucine Biosynthesis in Microorganisms

Research on Rhodospirillum rubrum highlighted that isoleucine biosynthesis is upregulated under photoheterotrophic conditions. The presence of volatile fatty acids (VFAs) significantly influenced the relative abundance of isoleucine, indicating its importance in microbial metabolism .

Data Tables

| Study Focus | Key Findings |

|---|---|

| Aging Mice Experiment | Low isoleucine diet improved glucose tolerance |

| Isoleucine Biosynthesis in Microbes | Upregulation under specific growth conditions |

| Isoleucine Catabolism | Dual role as glucogenic and ketogenic amino acid |

Safety and Efficacy

The European Food Safety Authority (EFSA) has assessed the safety and efficacy of L-isoleucine as a feed additive. The findings support its safe use in animal nutrition, emphasizing its role in promoting growth and improving feed efficiency .

常见问题

Q. Basic: How can researchers determine the solubility and thermodynamic properties of DL-Isoleucine in aqueous solutions?

Methodological Answer :

To determine solubility, use gravimetric analysis by dissolving this compound in water at 25°C until saturation, followed by filtration and drying to measure undissolved residue . For thermodynamic properties like enthalpy of solution (ΔH°), employ calorimetry to quantify heat exchange during dissolution. Evidence from historical studies (e.g., Dalton and Schmidt, 1933) suggests ΔH° ≈ 1790 cal/mol for this compound, calculated using activity coefficients and temperature-dependent solubility data . Validate results against NIST-referenced reaction thermodynamics (e.g., Na⁺ adduct formation with ΔrH° = 176 kJ/mol) .

Q. Advanced: How can contradictory data on the heat of formation (ΔHf°) of this compound be resolved?

Methodological Answer :

Discrepancies in ΔHf° values (e.g., -152.9 kcal/mol reported by Tsuzuki et al. vs. other studies) arise from differences in calorimetric methods and purity controls . To resolve contradictions:

Replicate experiments using combustion calorimetry under controlled oxygen purity and sample crystallinity.

Cross-validate with computational methods (e.g., DFT calculations) to compare theoretical and empirical ΔHf°.

Reference standardized databases like NIST’s reaction thermodynamics (e.g., ΔrH° for Na⁺ adducts) to calibrate measurements .

Q. Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound purity and stereoisomer content?

Methodological Answer :

- FT-IR and NMR : Identify functional groups (e.g., amine, carboxyl) and confirm stereochemistry via coupling constants (e.g., ³JHH for chiral centers) .

- Chiral HPLC : Use a Crownpak CR-I column with UV detection (210 nm) to separate this compound from allo-isoleucine, leveraging polarity differences .

- XRD : Resolve crystal structures to distinguish racemic mixtures (e.g., this compound vs. DL-allo-isoleucine) by analyzing unit cell parameters .

Q. Advanced: How can enzymatic resolution methods improve the yield and optical purity of D-Isoleucine from racemic this compound?

Methodological Answer :

Acylation : React this compound with acetic anhydride at 0–10°C to form N-Acetyl-DL-isoleucine .

Enzymatic Hydrolysis : Treat with aminoacylase at 37°C for 72 hours to selectively hydrolyze L-isoleucine, leaving N-Acetyl-D-isoleucine intact .

Acid Hydrolysis : Reflux N-Acetyl-D-isoleucine with HCl to yield D-Isoleucine (97.4% yield, >98% optical purity) . Optimize enzyme-substrate ratios and pH to minimize side reactions.

Q. Advanced: What crystallographic techniques elucidate the structural packing of this compound racemates and their diastereomers?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Analyze the 1:1 this compound:DL-allo-isoleucine complex to identify molecular chains accommodating L-isoleucine:D-allo-isoleucine pairs .

- Packing Analysis : Compare interatomic distances (e.g., C–C and N–O bonds) between racemates to explain spontaneous resolution during crystallization .

- Temperature-Dependent Studies : Monitor phase transitions to correlate packing modes (e.g., stacking in two dimensions) with thermodynamic stability .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Storage : Keep at room temperature in airtight containers to prevent hygroscopic degradation .

- Waste Disposal : Segregate waste and use certified biohazard disposal services to avoid environmental contamination .

- PPE : Use gloves and goggles to mitigate risks from skin/eye irritation (H313/H333 warnings) .

Q. Advanced: How can computational modeling predict the reactivity of this compound in peptide synthesis or metal-ion interactions?

Methodological Answer :

Molecular Dynamics (MD) Simulations : Model Na⁺ adduct formation (Na⁺ + C₆H₁₃NO₂) to predict binding affinities and compare with experimental ΔrH° values .

Docking Studies : Simulate interactions with enzymes (e.g., aminoacylase) to optimize stereoselective reactions .

QM/MM Calculations : Investigate proton transfer mechanisms during acid hydrolysis to refine reaction conditions .

属性

IUPAC Name |

(2S,3R)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046530, DTXSID501019679 | |

| Record name | L-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.4 mg/mL at 25 °C | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1509-34-8, 3107-04-8, 443-79-8 | |

| Record name | L-Alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisoleucine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloisoleucine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alloisoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOISOLEUCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RNR8XN7S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLOISOLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T3WT3PJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 64 °C | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。